2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile
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Overview
Description
2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazine Intermediate: The starting material, 2,5,6-trimethylpyrimidine, undergoes a nucleophilic substitution reaction with piperazine under reflux conditions in an appropriate solvent such as ethanol or acetonitrile.
Cyclization and Nitrile Introduction: The intermediate is then subjected to cyclization with a suitable reagent like cyanogen bromide (BrCN) to introduce the nitrile group at the 4-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or acidic medium.
Reduction: LiAlH₄ in dry ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones from the methyl groups.
Reduction: Conversion of the nitrile group to primary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, 2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile has been studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as a potential therapeutic agent for treating neurological disorders, due to its interaction with neurotransmitter receptors.
Industry
Industrially, this compound can be used in the development of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound binds to these targets, modulating their activity and leading to the desired biological effect. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, used in Alzheimer’s disease research.
4-(4-chlorophenyl)piperazin-1-yl)pyrimidine-5-carbonitrile: Studied for its potential antipsychotic properties.
Uniqueness
2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trimethylpyrimidine moiety enhances its lipophilicity and potential for crossing biological membranes, making it a valuable compound for drug development.
Properties
IUPAC Name |
2-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7/c1-11-12(2)19-13(3)20-15(11)22-6-8-23(9-7-22)16-18-5-4-14(10-17)21-16/h4-5H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHKPMFIZBNLDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=CC(=N3)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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